molecular formula C10H6ClN3O2 B15250511 6-Chloro-5-nitro-3,3'-bipyridine

6-Chloro-5-nitro-3,3'-bipyridine

Cat. No.: B15250511
M. Wt: 235.62 g/mol
InChI Key: HPNCJUJTXDFQIK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitro-3,3’-bipyridine typically involves the nitration of 6-chloro-3,3’-bipyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5-position .

Industrial Production Methods

Industrial production methods for bipyridine derivatives, including 6-Chloro-5-nitro-3,3’-bipyridine, often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-nitro-3,3’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-3,3’-bipyridine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The nitro and chloro groups also contribute to the compound’s reactivity, allowing it to undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bipyridine: Lacks the chloro and nitro substituents, making it less reactive in certain chemical reactions.

    6-Chloro-3,3’-bipyridine: Lacks the nitro group, reducing its potential for further functionalization.

    5-Nitro-3,3’-bipyridine: Lacks the chloro group, affecting its coordination properties.

Uniqueness

6-Chloro-5-nitro-3,3’-bipyridine is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical transformations, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

2-chloro-3-nitro-5-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6ClN3O2/c11-10-9(14(15)16)4-8(6-13-10)7-2-1-3-12-5-7/h1-6H

InChI Key

HPNCJUJTXDFQIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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